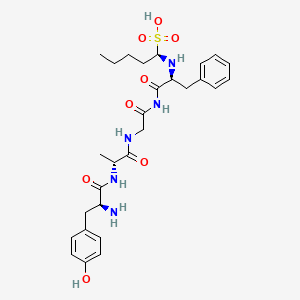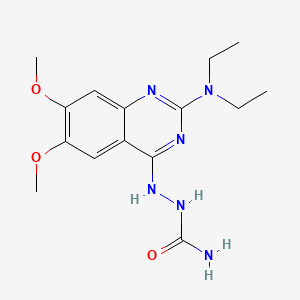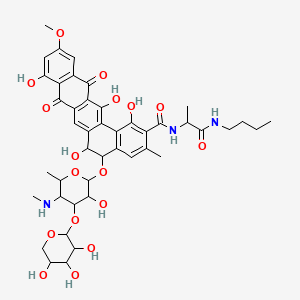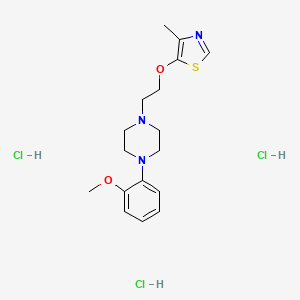
Nelonemdaz sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nelonemdaz sodium is an experimental drug known for its neuroprotective properties. It functions as a free radical reducer and a selective antagonist of the N-methyl-D-aspartate receptor 2b. This compound is primarily being investigated for its potential to protect neurons in individuals who have recently experienced a stroke .
準備方法
Synthetic Routes and Reaction Conditions
Nelonemdaz sodium is synthesized through a series of chemical reactions involving the introduction of various functional groups to a benzoic acid derivative. The synthetic route typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-hydroxybenzoic acid with a tetrafluoromethyl benzylamine derivative under controlled conditions to form an intermediate compound.
Introduction of fluorine atoms: The intermediate is then subjected to fluorination reactions to introduce multiple fluorine atoms into the aromatic ring.
Final product formation: The final step involves the conversion of the intermediate into this compound through a series of purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. The process also involves stringent quality control measures to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions
Nelonemdaz sodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro group, converting it into an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Nelonemdaz sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the reactivity and stability of aromatic compounds.
Biology: Investigated for its neuroprotective properties in various in vitro and in vivo models of neuronal injury.
Medicine: Undergoing clinical trials for its potential use in treating acute ischemic stroke by protecting neurons from excitotoxicity and oxidative stress
作用機序
Nelonemdaz sodium exerts its effects through a dual mechanism:
NMDA Receptor Antagonism: It selectively blocks the N-methyl-D-aspartate receptor 2b, preventing the influx of calcium ions and subsequent neuronal damage.
Free Radical Scavenging: The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in neuronal cells.
類似化合物との比較
Similar Compounds
Salfaprodil: Another NR2B-selective NMDA receptor antagonist with neuroprotective properties.
Edaravone: A hydroxyl radical scavenger used in the treatment of acute ischemic stroke in Japan and China.
Uniqueness of Nelonemdaz Sodium
This compound is unique due to its dual mechanism of action, combining NMDA receptor antagonism with free radical scavenging. This dual action provides enhanced neuroprotection compared to compounds that target only one pathway .
特性
CAS番号 |
916214-58-9 |
|---|---|
分子式 |
C15H7F7NNaO3 |
分子量 |
405.20 g/mol |
IUPAC名 |
sodium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate |
InChI |
InChI=1S/C15H8F7NO3.Na/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1 |
InChIキー |
JRUKCFQBEJZBGU-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


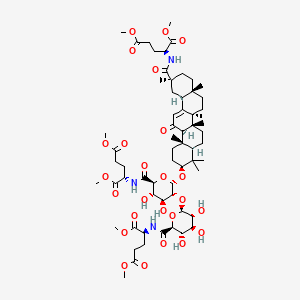
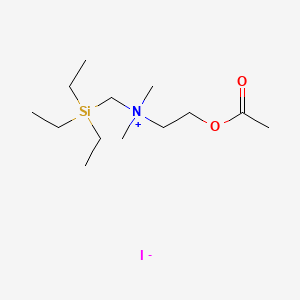



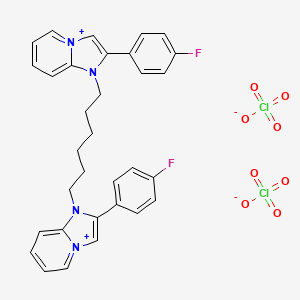

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
